4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The piperazine intermediate is then coupled with a chromenone derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products
Oxidation: Formation of 6-keto-7-phenyl-2H-chromen-2-one.
Reduction: Formation of 6-hydroxy-7-phenyl-2H-chromen-2-ol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its role as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the chromenone core modulates the compound’s overall activity. This compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
- 4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
- 4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
Uniqueness
The presence of the fluorophenyl group in 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it distinct from its analogues with different substituents, such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGFJOUJGRYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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